

Unveiling the Molecular Architecture of Edunol (C₂₁H₂₀O₅): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Edunol*

Cat. No.: B191155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edunol, a prenylated pterocarpan with the molecular formula C₂₁H₂₀O₅, represents a class of naturally occurring isoflavonoids with potential biological significance. A comprehensive understanding of its molecular structure is paramount for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides a detailed overview of the molecular structure of **Edunol**, summarizing its key identifiers and physicochemical properties. While specific experimental data for **Edunol** is not readily available in public databases, this guide outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography that are essential for its structural elucidation. Furthermore, a hypothetical signaling pathway is presented to illustrate the potential biological interactions of **Edunol**, based on the known activities of related pterocarpans.

Molecular Identity and Physicochemical Properties

Edunol is systematically named (+)-(6aS,11aS)-3-hydroxy-2-(3-methylbut-2-en-1-yl)-8,9-(methylenedioxy)pterocarpan. Its chemical identity is further defined by the following identifiers:

Property	Value	Source
Molecular Formula	C21H20O5	PubChem
Molecular Weight	352.38 g/mol	PubChem
IUPAC Name	(6aS,11aS)-3-hydroxy-2-(3-methylbut-2-en-1-yl)-8,9-(methylenedioxy)pterocarpan	PubChem
SMILES String	CC(=CCC1=C(C=C2--INVALID-LINK--O1)O)C	PubChem
InChI Key	UHOVQNZJYSORNB-UHFFFAOYSA-N	PubChem
CAS Number	37706-60-8	PubChem

Table 1: Key Identifiers and Physicochemical Properties of **Edunol**.

Structural Elucidation: Experimental Protocols

The definitive determination of **Edunol**'s three-dimensional structure relies on a combination of spectroscopic and crystallographic techniques. The following sections detail the standard experimental protocols for these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of purified **Edunol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent depends on the solubility of the compound.
- Data Acquisition:

- ^1H NMR: Acquire a one-dimensional proton NMR spectrum to determine the chemical shifts, coupling constants, and integration of all proton signals.
- ^{13}C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the number of unique carbon environments.
- 2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations. These experiments are crucial for assembling the molecular fragments.
- Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals to their respective atoms in the **Edunol** structure.

Mass Spectrometry (MS)

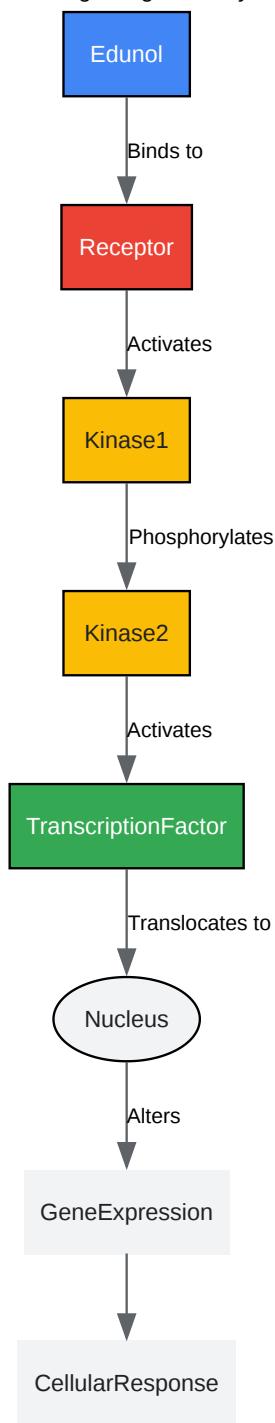
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and providing clues about its substructures.

Protocol:

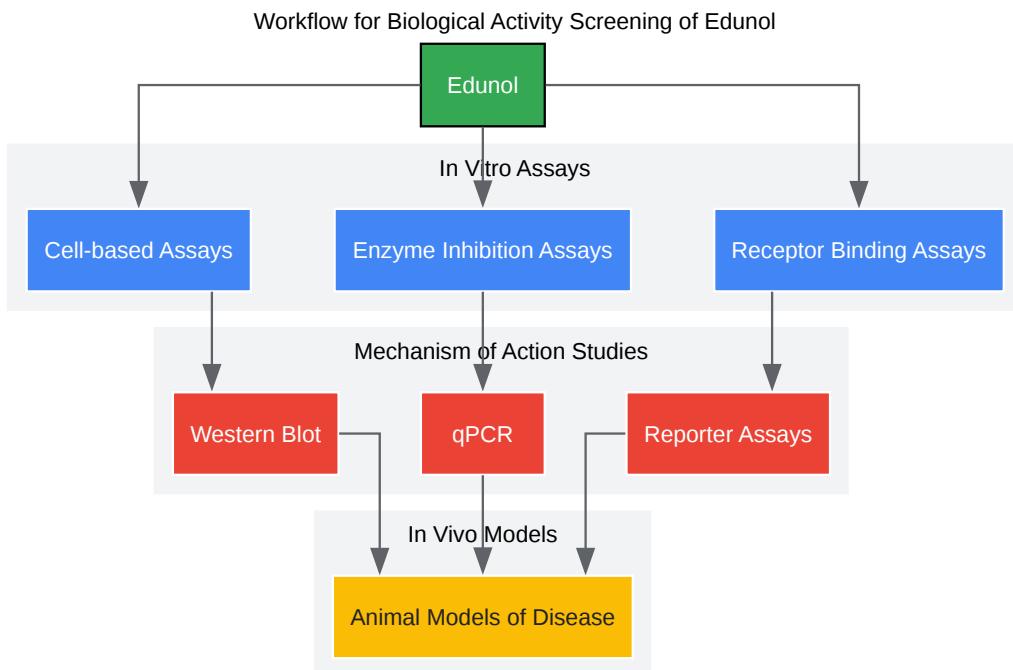
- Sample Introduction: Introduce a solution of **Edunol** into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC (High-Performance Liquid Chromatography).
- Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate intact molecular ions with minimal fragmentation.
- Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) to determine the accurate mass of the molecular ion.
- Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. Analyze the fragment ions to deduce the structural components of **Edunol**.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.


Protocol:

- Crystallization: Grow single crystals of **Edunol** of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-rays) using a detector.
- Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.


Hypothetical Signaling Pathway and Experimental Workflow

Given that **Edunol** is a pterocarpan, a class of compounds known for their diverse biological activities, it is plausible that it may modulate various cellular signaling pathways. The following diagrams illustrate a hypothetical signaling pathway that **Edunol** could influence and a general workflow for investigating its biological activity.

Hypothetical Signaling Pathway for Edunol

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling cascade initiated by **Edunol**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for investigating **Edunol**'s bioactivity.

Conclusion

This technical guide consolidates the currently available information on the molecular structure of **Edunol** (C₂₁H₂₀O₅). While a complete experimental dataset for its structural characterization is not yet publicly accessible, the outlined protocols provide a clear roadmap for researchers aiming to elucidate its precise three-dimensional architecture. The provided hypothetical signaling pathway and experimental workflow serve as a conceptual framework for initiating investigations into the biological activities of this intriguing natural product. Further research is warranted to fully characterize **Edunol** and unlock its potential applications in drug discovery and development.

- To cite this document: BenchChem. [Unveiling the Molecular Architecture of Edunol (C₂₁H₂₀O₅): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b191155#understanding-the-molecular-structure-of-edunol-c21h20o5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com